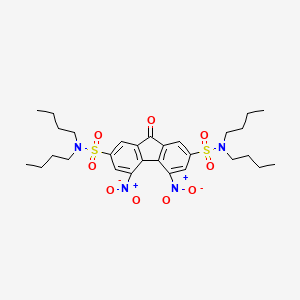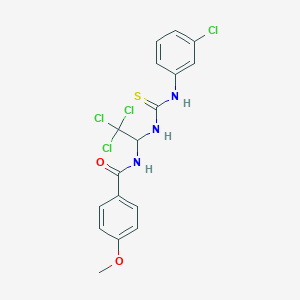![molecular formula C12H11N3O3S B11710707 (2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11710707.png)
(2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide: is a complex organic compound that belongs to the class of hydrazinecarbothioamides This compound features a chromen-3-yl moiety, which is a derivative of chromone, a naturally occurring compound known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide typically involves the condensation of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the condensation process, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the chromen-3-yl moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazinecarbothioamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the chromen-3-yl moiety.
Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols.
Substitution: Substituted hydrazinecarbothioamide derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds
Biology: In biological research, (2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide is studied for its potential antioxidant and antimicrobial properties. The chromen-3-yl moiety is known for its biological activity, which can be enhanced by the presence of the hydrazinecarbothioamide group.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry: In industrial applications, the compound can be used in the synthesis of dyes and pigments due to its chromophoric properties. It may also find use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide involves its interaction with various molecular targets. The chromen-3-yl moiety can interact with enzymes and receptors, modulating their activity. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. These interactions can affect various cellular pathways, including those involved in oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
- (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Comparison:
- (2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide is unique due to the presence of both the chromen-3-yl moiety and the hydrazinecarbothioamide group, which confer distinct chemical reactivity and biological activity.
- (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate features a different core structure and functional groups, leading to different chemical and biological properties.
- 2-Fluorodeschloroketamine is a dissociative anesthetic related to ketamine, with a different mechanism of action and applications compared to this compound.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H11N3O3S |
|---|---|
分子量 |
277.30 g/mol |
IUPAC名 |
[(E)-1-(4-hydroxy-2-oxochromen-3-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C12H11N3O3S/c1-6(14-15-12(13)19)9-10(16)7-4-2-3-5-8(7)18-11(9)17/h2-5,16H,1H3,(H3,13,15,19)/b14-6+ |
InChIキー |
HAOWFSDUVVKWHW-MKMNVTDBSA-N |
異性体SMILES |
C/C(=N\NC(=S)N)/C1=C(C2=CC=CC=C2OC1=O)O |
正規SMILES |
CC(=NNC(=S)N)C1=C(C2=CC=CC=C2OC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11710626.png)
![2,4-dihydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11710633.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide](/img/structure/B11710645.png)
![2-[2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)ethoxy]phenol](/img/structure/B11710652.png)
![2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B11710679.png)
![2-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710685.png)
![Methyl 4-[({2,2,2-trichloro-1-[(2-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11710690.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-methylbenzohydrazide](/img/structure/B11710698.png)
![N-[(2Z)-3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]aniline](/img/structure/B11710702.png)
![N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B11710708.png)
![{[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate](/img/structure/B11710709.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710711.png)

